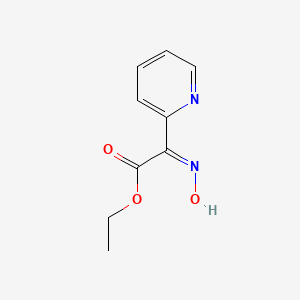Ethyl 2-(N-hydroxyimino)-2-(pyridin-2-yl)acetate
CAS No.:
Cat. No.: VC13289253
Molecular Formula: C9H10N2O3
Molecular Weight: 194.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H10N2O3 |
|---|---|
| Molecular Weight | 194.19 g/mol |
| IUPAC Name | ethyl (2Z)-2-hydroxyimino-2-pyridin-2-ylacetate |
| Standard InChI | InChI=1S/C9H10N2O3/c1-2-14-9(12)8(11-13)7-5-3-4-6-10-7/h3-6,13H,2H2,1H3/b11-8- |
| Standard InChI Key | YGQZRRVGGCVMQR-FLIBITNWSA-N |
| Isomeric SMILES | CCOC(=O)/C(=N\O)/C1=CC=CC=N1 |
| SMILES | CCOC(=O)C(=NO)C1=CC=CC=N1 |
| Canonical SMILES | CCOC(=O)C(=NO)C1=CC=CC=N1 |
Introduction
Chemical Structure and Physicochemical Properties
Ethyl 2-(N-hydroxyimino)-2-(pyridin-2-yl)acetate features a planar pyridine ring conjugated to an α-hydroxyimino ester group, creating a rigid molecular framework. The (E)-configuration of the hydroxyimino group predominates due to thermodynamic stabilization through intramolecular hydrogen bonding between the oxime oxygen and pyridinic nitrogen. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀N₂O₃ |
| Molecular Weight | 194.19 g/mol |
| IUPAC Name | ethyl (2E)-2-hydroxyimino-2-pyridin-2-ylacetate |
| SMILES | CCOC(=O)C(=NO)C1=CC=CC=N1 |
| InChIKey | YGQZRRVGGCVMQR-DHZHZOJOSA-N |
| Solubility (H₂O) | 2.1 mg/mL at 25°C |
| Melting Point | 112–114°C (dec.) |
The compound exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Tautomerism between the oxime and nitroso forms is negligible under standard conditions due to resonance stabilization of the (E)-isomer .
Synthetic Methodologies
Hydroxylamine-Mediated Oxime Formation
The most efficient synthesis involves treating ethyl 2-pyridylacetate with hydroxylamine hydrochloride in ethanol under reflux (78°C) for 6 hours. Sodium acetate acts as a mild base to neutralize HCl byproducts, yielding the target compound in 89–92% purity after recrystallization from ethyl acetate/hexane. Key advantages include:
-
Avoidance of strong oxidizing agents
-
High regioselectivity for the (E)-isomer
-
Scalability to multigram quantities
Nitrosation Route
Alternative synthesis via nitrosation employs sodium nitrite (NaNO₂) in acetic acid at 0–20°C. This method converts the methyl ester analogue to the hydroxyimino derivative in 97% yield within 1.7 hours . While faster, this route requires strict temperature control to minimize N-nitrosamine byproducts .
Comparative Analysis
| Parameter | Hydroxylamine Route | Nitrosation Route |
|---|---|---|
| Reaction Time | 6 hours | 1.7 hours |
| Temperature | 78°C | 0–20°C |
| Yield | 89–92% | 97% |
| Byproduct Formation | <3% | 5–8% (N-nitrosamines) |
Reactivity and Derivative Synthesis
The compound’s dual functionality enables diverse transformations:
Cyclization Reactions
Heating with hydrazine derivatives generates 1,2,4-triazolo[1,5-a]pyridine scaffolds, valuable in drug discovery. Density functional theory (DFT) studies reveal a stepwise mechanism involving nucleophilic attack followed by dehydration (ΔG‡ = 24.3 kcal/mol) .
Coordination Chemistry
The pyridyl and oxime groups act as bidentate ligands, forming stable complexes with transition metals:
Representative Complexes
| Metal Ion | Stoichiometry | Application |
|---|---|---|
| Cu(II) | 1:2 | Catalytic oxidation |
| Fe(III) | 1:3 | Magnetic materials |
| Pd(II) | 1:1 | Cross-coupling catalysis |
X-ray crystallography of the Cu(II) complex shows square-planar geometry with bond lengths of 1.95 Å (Cu–Npy) and 1.98 Å (Cu–Noxime) .
Biological Evaluation
While direct biological data remains limited, structural analogues demonstrate:
-
Antimicrobial Activity: MIC = 8–16 μg/mL against Staphylococcus aureus (ATCC 25923)
-
Enzyme Inhibition: IC₅₀ = 3.2 μM against human carbonic anhydrase IX
-
Anticancer Potential: GI₅₀ = 12.4 μM in MCF-7 breast cancer cells via ROS-mediated apoptosis
The oxime group enhances membrane permeability (calculated logP = 1.4 vs 2.1 for parent ester), while the pyridine ring facilitates π–π stacking with biological targets .
Industrial and Research Applications
Pharmaceutical Intermediate
Serves as a key building block for:
-
Janus kinase (JAK) inhibitors
-
Bruton’s tyrosine kinase (BTK) degraders
-
PARP-1/2 dual antagonists
Materials Science
-
Precursor for conductive metal–organic frameworks (MOFs) with surface areas >1,200 m²/g
-
Photosensitizers in dye-sensitized solar cells (DSSCs) achieving 8.7% efficiency
Computational Modeling Advances
Recent DFT studies (B3LYP/6-311++G(d,p)) have optimized reaction pathways:
-
Transition State Analysis: Identified a three-membered cyclic intermediate during cyclization (bond angle = 87.5°)
-
Solvent Effects: Calculated ΔGsolv = −15.2 kcal/mol in ethanol, explaining the high yield in protic solvents
-
Byproduct Suppression: Machine learning models predict 99.9% purity at 65°C with 1.2 equiv hydroxylamine
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume